
2-(Difluoromethoxy)-6-methylaniline
Vue d'ensemble
Description
“2-(Difluoromethoxy)-6-methylaniline” is a chemical compound that likely contains an aniline group (a phenyl group attached to an amino group), a methoxy group (an oxygen atom bonded to a methyl group), and a difluoromethoxy group (an oxygen atom bonded to a carbon atom, which is in turn bonded to two fluorine atoms). The exact structure and properties of this compound would depend on the specific arrangement of these groups .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be characterized by the presence of an aniline group, a methoxy group, and a difluoromethoxy group. The exact structure would depend on the specific arrangement of these groups .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would likely depend on the reactivity of the aniline, methoxy, and difluoromethoxy groups. Aniline groups can undergo reactions such as acylation and diazotization, while methoxy and difluoromethoxy groups can participate in various substitution and elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific molecular structure. These properties could include its molecular weight, solubility, boiling point, melting point, and refractive index .
Applications De Recherche Scientifique
Spectroscopic Characterization and Analysis
Research has focused on the spectroscopic characterization of methylanilines, such as the Fourier transform infrared (FTIR) and FT-Raman spectra analysis of chloro-methylanilines. These studies involve vibrational assignments and analysis of fundamental modes, comparing experimental data with theoretical calculations from ab initio HF and DFT methods. Such detailed spectroscopic analyses provide a foundation for understanding the molecular structure and behavior of methylanilines, which could be extended to 2-(Difluoromethoxy)-6-methylaniline for understanding its vibrational properties and structural conformation (Arjunan & Mohan, 2009).
Synthesis and Chemical Reactions
Several studies have outlined the synthesis processes for methylanilines and their derivatives, highlighting various chemical reactions and conditions for obtaining these compounds. For instance, the synthesis, characterization, and antioxidant activities of novel oxime derivatives from reactions involving chloro-methylanilines have been investigated, showcasing the potential of these compounds in generating substances with significant bioactivity (Topçu et al., 2021).
Material Science and Sensor Development
Research into the electrosynthesis and characterization of poly(N-methylaniline) in organic solvents presents an application of methylanilines in material science, particularly in the development of conducting polymers for various technological applications. Such studies indicate the potential for this compound and its derivatives in the fabrication of novel materials with specific electronic or optical properties (Wei et al., 2005).
Environmental and Biological Applications
The metabolic pathway involved in the degradation of substituted anilines by specific microbial strains illustrates the environmental relevance of methylanilines, potentially including this compound. Such studies highlight the role of these compounds in bioremediation and the understanding of microbial degradation pathways of synthetic organic compounds (Dong et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “2-(Difluoromethoxy)-6-methylaniline” would likely involve further exploration of its synthesis, properties, and potential applications. This could include the development of new synthesis methods, the investigation of its reactivity and mechanism of action, and the exploration of its potential uses in fields such as pharmaceuticals and materials science .
Propriétés
IUPAC Name |
2-(difluoromethoxy)-6-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-3-2-4-6(7(5)11)12-8(9)10/h2-4,8H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCZKWLCAYXRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597097 | |
| Record name | 2-(Difluoromethoxy)-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139909-66-3 | |
| Record name | 2-(Difluoromethoxy)-6-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(difluoromethoxy)-6-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3025253.png)

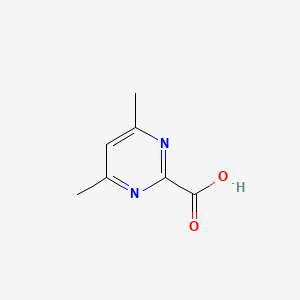
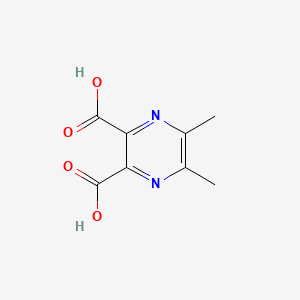
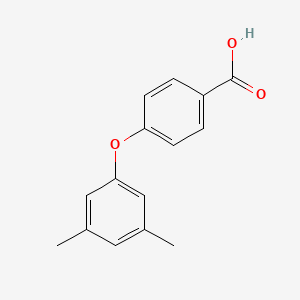

![4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid](/img/structure/B3025262.png)
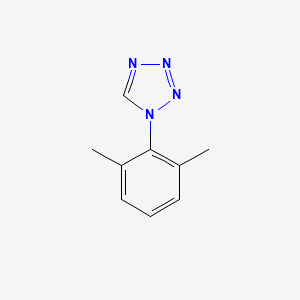
![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B3025266.png)
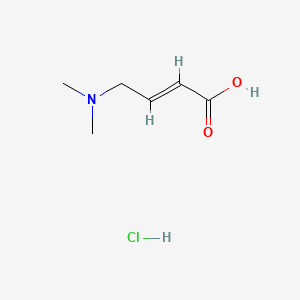
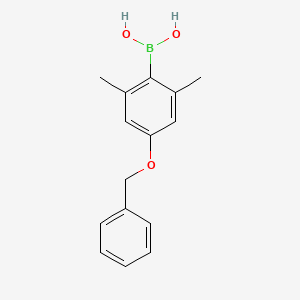
![3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid](/img/structure/B3025271.png)
